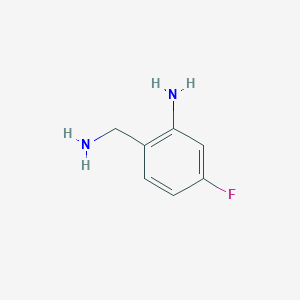

2-(Aminomethyl)-5-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

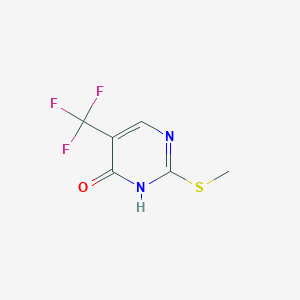

2-(Aminometil)-5-fluoroanilina es un compuesto orgánico con la fórmula molecular C7H9FN2. Presenta una estructura de anilina sustituida con un grupo aminometil en la segunda posición y un átomo de flúor en la quinta posición.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Aminometil)-5-fluoroanilina normalmente implica los siguientes pasos:

Nitración y reducción: El material de partida, 5-fluoroanilina, se somete a nitración para formar 5-fluoro-2-nitroanilina. Este intermedio se reduce a continuación a 2-amino-5-fluoroanilina.

Aminometilación: La 2-amino-5-fluoroanilina se somete a aminometilación utilizando formaldehído y una fuente de amina adecuada, como cloruro de amonio, en condiciones ácidas para producir 2-(Aminometil)-5-fluoroanilina.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, centrándose en el rendimiento, la pureza y la rentabilidad. A menudo se emplean reactores de flujo continuo y procesos catalíticos para mejorar la eficiencia y la escalabilidad.

Tipos de reacciones:

Oxidación: 2-(Aminometil)-5-fluoroanilina puede sufrir reacciones de oxidación, normalmente formando derivados de quinona correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino, o reducir otros grupos funcionales presentes en derivados de este compuesto.

Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila, donde el átomo de flúor puede ser reemplazado por otros sustituyentes en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el gas hidrógeno (H2) en presencia de un catalizador como el paladio sobre carbono (Pd/C) se utilizan con frecuencia.

Sustitución: Los reactivos de halogenación, las mezclas de nitración y los agentes de sulfonación se utilizan bajo condiciones controladas de temperatura y disolvente.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados amino.

Sustitución: Diversos derivados de anilina sustituidos en función del sustituyente introducido.

Aplicaciones Científicas De Investigación

2-(Aminometil)-5-fluoroanilina encuentra aplicaciones en varios campos científicos:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas, colorantes y polímeros.

Biología: Sirve como bloque de construcción para la síntesis de compuestos biológicamente activos, incluidos los inhibidores enzimáticos y los ligandos de los receptores.

Medicina: Se investiga su potencial en el desarrollo de fármacos, particularmente en el diseño de fármacos dirigidos a vías biológicas específicas.

Industria: Se utiliza en la producción de productos químicos especiales, agroquímicos y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo por el cual 2-(Aminometil)-5-fluoroanilina ejerce sus efectos depende de su aplicación específica:

Blancos moleculares: En los sistemas biológicos, puede interactuar con enzimas, receptores o ácidos nucleicos, alterando su función o actividad.

Vías implicadas: El compuesto puede modular las vías de señalización, la actividad enzimática o la expresión genética, dando lugar a diversos efectos biológicos.

Compuestos similares:

2-(Aminometil)anilina: Carece del átomo de flúor, lo que da como resultado una reactividad y unas propiedades diferentes.

5-Fluoro-2-nitroanilina: Un intermedio en la síntesis de 2-(Aminometil)-5-fluoroanilina, con un comportamiento químico distinto debido al grupo nitro.

2-(Aminometil)-4-fluoroanilina: Estructura similar pero con el átomo de flúor en la cuarta posición, lo que lleva a diferentes propiedades químicas y biológicas.

Comparación Con Compuestos Similares

2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.

5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.

2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.

Propiedades

Número CAS |

733736-89-5 |

|---|---|

Fórmula molecular |

C7H9FN2 |

Peso molecular |

140.16 g/mol |

Nombre IUPAC |

2-(aminomethyl)-5-fluoroaniline |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |

Clave InChI |

MNTHXTVSTMCXJD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)N)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)

![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)

![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)